5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Overview
Description
5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a methoxy group at the 5-position of the benzoic acid ring and an oxazole moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid can be achieved through a multi-step process:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Oxazole to the Benzoic Acid: This step involves the formation of a methylene bridge between the oxazole and the benzoic acid. This can be achieved through a nucleophilic substitution reaction where the oxazole precursor reacts with a halomethylbenzoic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the benzoic acid moiety, potentially leading to the formation of reduced derivatives.
Substitution: The methoxy group and the oxazole moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or oxazole derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological effects.
Comparison with Similar Compounds
2-Methoxy-5-chlorobenzoic acid: Similar structure but with a chlorine substituent instead of the oxazole moiety.
5-Methoxy-2-methylbenzoic acid: Lacks the oxazole moiety, making it less complex.
5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzaldehyde: Similar structure but with an aldehyde group instead of the carboxylic acid.
Uniqueness: 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is unique due to the presence of both the methoxy group and the oxazole moiety, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8-5-9(14-19-8)7-18-12-4-3-10(17-2)6-11(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFCXDSWWOEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=C(C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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